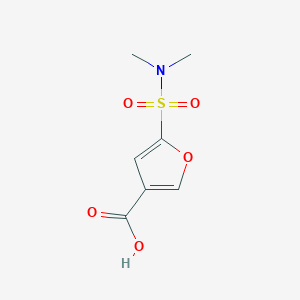

5-(Dimethylsulfamoyl)furan-3-carboxylic acid

Description

Properties

IUPAC Name |

5-(dimethylsulfamoyl)furan-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO5S/c1-8(2)14(11,12)6-3-5(4-13-6)7(9)10/h3-4H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUDBXYFEROZPLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC(=CO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation and Oxidation

- Starting from 5-methylfurfural or 5-hydroxymethylfurfural (HMF): These are common platform chemicals derived from biomass and serve as precursors for functionalized furans.

- Oxidation to furan carboxylic acids: Oxidation of HMF or its derivatives to furan carboxylic acids can be achieved using catalysts based on cobalt and manganese with bromide ions as co-catalysts at elevated temperatures (~140–180 °C) under oxygen pressure (e.g., 50 bars air). This method yields 2,5-furandicarboxylic acid or related mono-carboxylic acids with high selectivity.

- For example, oxidation of 5-methylfurfural at 180 °C with Co/Mn catalysts and bromide ions in acetic acid solvent yields furan carboxylic acids efficiently.

Introduction of the Sulfamoyl Group

- Chlorosulfonylation: The sulfamoyl group is introduced by first converting the furan ring to a chlorosulfonyl intermediate. This is typically done by reacting the furan carboxylic acid or its derivative with chlorosulfonyl chloride under controlled conditions.

- Amination with Dimethylamine: The chlorosulfonyl intermediate is then reacted with dimethylamine to form the dimethylsulfamoyl group at the 5-position of the furan ring. This step is crucial for installing the sulfonamide functionality.

Esterification and Carboxylic Acid Formation

- Esterification: The carboxylic acid group can be introduced or modified by esterification reactions. For instance, Fischer esterification or reaction with alcohols under acidic conditions can yield esters of the furan carboxylic acid, which can be hydrolyzed back to the acid if needed.

- Oxidation of aldehyde to acid: In some protocols, the aldehyde group on furan derivatives is oxidized to the corresponding carboxylic acid using selective oxidants such as tert-butyl hypochlorite or manganese dioxide (MnO2).

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Oxidation of 5-methylfurfural | Co/Mn catalyst with bromide in acetic acid | 180 °C, 50 bars air | High (varies) | Catalyst ratio Co/Mn = 1:1, Br/(Co+Mn) ~1.0 |

| Chlorosulfonylation | Chlorosulfonyl chloride | Controlled temp. | Not specified | Prepares sulfonyl chloride intermediate |

| Amination | Dimethylamine | Room temp to mild heating | Not specified | Converts sulfonyl chloride to dimethylsulfamoyl |

| Esterification/Oxidation | Alcohol + acid catalyst or MnO2, tert-butyl hypochlorite | Room temp to 100 °C | 36–90% (depending on step) | Esterification and oxidation to carboxylic acid |

Research Findings and Notes

- The oxidation of furan derivatives to carboxylic acids is well-established using cobalt/manganese/bromide catalysts, providing a sustainable route from biomass-derived substrates.

- Chlorosulfonylation followed by amination is a reliable method to introduce sulfonamide groups; this two-step sequence is commonly used in sulfonamide synthesis.

- Esterification methods are versatile, allowing for the preparation of esters that can be hydrolyzed to acids or used directly in further functionalization.

- The choice of solvents, reaction temperature, and catalyst loading significantly affects yields and purity.

- The sulfamoyl group introduction is typically done after establishing the carboxylic acid or ester functionality to avoid side reactions.

Summary Table of Preparation Routes

| Preparation Stage | Key Reagents/Conditions | Purpose | Outcome/Notes |

|---|---|---|---|

| Oxidation of furan derivative | Co/Mn catalyst, bromide, acetic acid | Convert aldehyde to carboxylic acid | High yield of furan carboxylic acid |

| Chlorosulfonylation | Chlorosulfonyl chloride | Introduce sulfonyl chloride group | Intermediate for sulfamoyl group |

| Amination | Dimethylamine | Convert sulfonyl chloride to dimethylsulfamoyl | Installation of sulfamoyl group |

| Esterification/Final oxidation | Alcohols, acid catalysts, MnO2, tert-butyl hypochlorite | Form esters or carboxylic acid | Versatile functional group modification |

Chemical Reactions Analysis

5-(Dimethylsulfamoyl)furan-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-3,4-dicarboxylic acid derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The dimethylsulfamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

5-(Dimethylsulfamoyl)furan-3-carboxylic acid serves as an important building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of complex molecules.

- Reactivity : The presence of the sulfamoyl group enhances the compound's reactivity, making it suitable for nucleophilic substitutions and coupling reactions. This property is particularly valuable in synthesizing pharmaceuticals and agrochemicals.

- Synthesis of Derivatives : This compound can be transformed into various derivatives that exhibit enhanced biological activity or improved physicochemical properties. For example, derivatives of furan-based carboxylic acids have been explored for their potential as pesticides due to their fungicidal properties .

Biochemical Applications

In biochemistry, this compound is utilized as an organic buffer, which is crucial for maintaining pH stability in biological experiments.

Agricultural Applications

Furan-based compounds, including this compound derivatives, have been investigated for their agricultural applications.

- Pesticidal Properties : Compounds derived from furan-3-carboxylic acids have demonstrated effectiveness as pesticides, particularly against fungal pathogens. This is attributed to their ability to disrupt cellular processes in target organisms .

Case Studies and Research Findings

Several studies have highlighted the utility of furan derivatives in various fields:

Mechanism of Action

The mechanism of action of 5-(Dimethylsulfamoyl)furan-3-carboxylic acid is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The dimethylsulfamoyl group may play a role in modulating the compound’s reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

5-(Hydroxymethyl)furan-3-carboxylic Acid (Flufuran)

- Key Differences :

- Substituents : Flufuran has a hydroxymethyl group at position 5 instead of a dimethylsulfamoyl group.

- Acid-Base Behavior : The protonation constant (log value) of flufuran is 4.03 , significantly lower than kojic acid (7.68), indicating weaker acidity .

- Spectroscopic Data : Misidentification between flufuran and kojic acid occurred historically due to overlapping ¹H-NMR signals. However, distinct ¹³C-NMR shifts (e.g., C-7 at δ 62.8 in flufuran vs. δ 60.5 in kojic acid) and UV spectral differences (λmax at 240 nm for flufuran vs. 270 nm for kojic acid) clarify their differentiation .

- Derivatives : Acetylation of flufuran shifts the C-7 methylene signal (Δδ 0.55), unlike kojic acid derivatives .

5-Sulfamoylfuran-3-carboxylic Acid (CID 71757265)

- Key Differences: Substituents: Features a non-methylated sulfamoyl group (–SO₂NH₂) at position 3. Molecular Formula: C₅H₅NO₅S (smaller molecular weight: 191.16 g/mol). Reactivity: The primary sulfonamide group may confer higher solubility in polar solvents compared to the dimethylated analog. Such compounds are often explored as carbonic anhydrase inhibitors .

5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic Acid (CAS 175276-60-5)

- Key Differences :

- Substituents : Contains a 4-chlorophenyl group at position 5 and a trifluoromethyl group at position 2.

- Physicochemical Properties : Higher hydrophobicity (logP ~2.18) due to halogen and trifluoromethyl groups, enhancing membrane permeability. Melting point: 188–190°C .

- Applications : Halogenated furans are common in agrochemicals and antitumor agents, leveraging electron-withdrawing groups for stability and target affinity .

5-Carbamoylfuran-3-carboxylic Acid (CID 57439012)

- Key Differences: Substituents: A carbamoyl (–CONH₂) group replaces the sulfamoyl moiety. Molecular Formula: C₆H₅NO₄ (molecular weight: 155.11 g/mol). Reactivity: The carbamoyl group may participate in hydrogen bonding, influencing crystallinity and solubility .

Physicochemical and Functional Comparisons

Biological Activity

5-(Dimethylsulfamoyl)furan-3-carboxylic acid is a unique compound characterized by its furan ring structure, which includes a dimethylsulfamoyl group and a carboxylic acid functional group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₉N₁O₅S, with a molecular weight of 205.19 g/mol. The presence of the furan ring and functional groups suggests diverse chemical interactions, making it a candidate for further biological evaluation.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉N₁O₅S |

| Molecular Weight | 205.19 g/mol |

| Structure Features | Furan ring, sulfamoyl group, carboxylic acid |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that derivatives of furan compounds can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties. For instance, a study on furan derivatives reported promising antibacterial activity against multiple pathogens, indicating potential therapeutic applications in treating infections .

Antitumor Activity

The antitumor potential of furan derivatives has also been explored extensively. A related study highlighted the effectiveness of dibenzo[b,d]furan carboxylic acid derivatives in inhibiting Protein Tyrosine Phosphatase 1B (PTP1B), which is linked to diabetes and cancer progression. The structure-activity relationship studies indicated that modifications in the furan structure could enhance biological activity against cancer cell lines . The implications for this compound could be significant, warranting further investigation into its antitumor efficacy.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- Researchers synthesized various furan derivatives and tested their antimicrobial properties against common bacterial strains.

- Results indicated that certain modifications led to enhanced activity, suggesting that this compound might exhibit similar or improved effects.

- Antitumor Activity in Cell Lines :

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural confirmation of 5-(Dimethylsulfamoyl)furan-3-carboxylic acid?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy and UV-Vis spectrophotometry. NMR (¹H and ¹³C) should be cross-validated against authentic standards to resolve ambiguities in chemical shifts, as misidentification of similar furan derivatives (e.g., 5-(hydroxymethyl)furan-3-carboxylic acid) has been documented due to overlapping spectral data . UV-Vis analysis should account for pH-dependent spectral variations; for example, λmax shifts observed at 240–270 nm under neutral or alkaline conditions can indicate protonation states of the carboxylic acid group .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is required if airborne particulates are generated .

- Storage : Store at -20°C for long-term stability, or -80°C for solutions, to prevent thermal degradation .

- Waste Disposal : Segregate waste and collaborate with certified hazardous waste management services to mitigate environmental contamination .

- Emergency Measures : For accidental exposure, rinse skin/eyes with water for ≥15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How should researchers resolve contradictions in thermal decomposition data during enthalpy of fusion (ΔfusH) measurements?

- Methodological Answer : When direct experimental determination of ΔfusH via differential scanning calorimetry (DSC) is confounded by thermal decomposition (e.g., oxidative degradation at melting points), employ approximation methods. Calculate ΔfusH using the relationship ΔfusS = ΔfusH/Tfus, where ΔfusS (entropy of fusion) is derived from phenylfuran analogs. For example, assume ΔfusS ≈ 0.323 ± 0.026 J/g·K, a refined value from thermogravimetric studies of structurally related furan carboxylic acids . Validate results with computational models (e.g., DFT calculations) to assess thermodynamic consistency.

Q. What methodological considerations are critical for determining acid dissociation constants (pKa) of furan-3-carboxylic acid derivatives?

- Methodological Answer :

- Potentiometric Titration : Conduct titrations in ionic media (e.g., 0.1 M KCl) to stabilize activity coefficients. For this compound, anticipate pKa values near 4.0–4.2, consistent with furan-3-carboxylic acid analogs, but confirm via pH-metric titrations due to electron-withdrawing sulfamoyl group effects .

- UV Spectrophotometry : Monitor pH-dependent absorbance changes (e.g., at 270 nm and 315 nm for similar compounds) to identify isosbestic points and validate protonation equilibria .

Q. How can pH-dependent reactivity impact experimental design in synthetic applications?

- Methodological Answer : The sulfamoyl and carboxylic acid groups confer pH-sensitive solubility and reactivity. For coupling reactions (e.g., amide bond formation):

- Acidic Conditions (pH < 3) : Protonation of the carboxylic acid may reduce nucleophilicity; pre-activate with carbodiimides (e.g., EDC) or use mixed anhydrides.

- Neutral/Alkaline Conditions (pH 7–9) : Deprotonation enhances carboxylate reactivity but may destabilize the sulfamoyl group. Monitor reaction progress via HPLC (C18 column, 0.1% formic acid/ACN gradient) to detect byproducts .

Data Contradiction and Validation

Q. What strategies address discrepancies in spectroscopic data for structural elucidation?

- Methodological Answer : Cross-validate NMR and mass spectrometry (MS) data with synthetic standards. For instance, misidentification of 5-(hydroxymethyl)furan-3-carboxylic acid as kojic acid was resolved by comparing ¹³C-NMR shifts of commercial standards, highlighting the necessity of authentic reference materials . Use high-resolution MS (HRMS) to confirm molecular formulae (e.g., C₆H₄O₄ for 5-formyl derivatives) and rule out isobaric interferences .

Stability and Reactivity

Q. How does the sulfamoyl group influence stability under oxidative conditions?

- Methodological Answer : The dimethylsulfamoyl moiety may enhance susceptibility to hydrolysis or oxidation compared to unsubstituted furans. Conduct accelerated stability studies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.